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Introduction

PD 135158 is a potent and selective non-peptide antagonist of the Cholecystokinin Type 2

(CCK2) receptor, also known as the CCK-B receptor.[1] As a member of the tryptophan

dipeptoid chemical class, it is a valuable pharmacological tool for investigating the physiological

and pathological roles of the CCK system in the central nervous system (CNS).[2][3] In the

brain, CCK2 receptors are widely distributed, with high densities in regions like the cerebral

cortex, limbic system, and striatum.[4] They are implicated in a variety of functions and

disorders, including anxiety, memory, pain perception, and schizophrenia.[5][6][7]

These application notes provide detailed protocols for utilizing PD 135158 as a CCK2 receptor

antagonist in acute brain slice preparations, a standard model for studying neuronal function

and synaptic circuitry.[8] The protocols cover brain slice preparation, electrophysiological

recording, and data interpretation for researchers, scientists, and drug development

professionals.

Mechanism of Action

Cholecystokinin (CCK) exerts its effects through G-protein-coupled receptors (GPCRs). The

CCK2 receptor, in particular, has been shown to couple to divergent signaling pathways in a

cell-type-specific manner. PD 135158 acts by competitively binding to the CCK2 receptor,

thereby preventing the downstream signaling cascades initiated by endogenous CCK or

applied agonists.
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Two primary signaling pathways have been identified for the CCK2 receptor in the brain:

Canonical Gq/PLC Pathway: In many neurons, including pyramidal cells, the CCK2 receptor

couples to Gq/11 proteins.[6][7] This activates Phospholipase C (PLC), leading to the

hydrolysis of PIP2 into IP3 and DAG.[7] IP3 triggers the release of Ca2+ from intracellular

stores, while DAG activates Protein Kinase C (PKC), modulating neuronal excitability and

neurotransmitter release.[7]

Non-Canonical Pertussis Toxin-Sensitive Pathway: In specific neuronal populations, such as

parvalbumin-positive (PV+) basket cells in the hippocampus, the CCK2 receptor couples to a

pertussis toxin-sensitive G-protein (suggesting a Gi/o-type protein).[5][6] This pathway

involves ryanodine receptors on intracellular calcium stores, ultimately activating a

nonselective cationic conductance that leads to cell depolarization.[5][9]

It is important to note that while PD 135158 is a selective CCK2 antagonist, it has been

observed to act as a full agonist at the CCKA receptor in some peripheral tissues, such as rat

pancreatic acini.[10] Researchers should consider this potential off-target effect in their

experimental design and interpretation.

Quantitative Data
The potency and affinity of PD 135158 have been characterized in various systems. The

following table summarizes key quantitative data.

Parameter Value Species Preparation Reference

IC₅₀ 76 nM Rat
Isolated Stomach

ECL Cells
[2][3]

pIC₅₀ 8.9 Human
Receptor Binding

Assay
[11]

Ki 0.33 nM Guinea Pig
Brain Cortex

Membranes
[4]

IC₅₀: Half maximal inhibitory concentration. pIC₅₀: Negative logarithm of the IC₅₀. Ki: Inhibitory

constant.
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Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling cascades of the CCK2 receptor and the

general experimental workflow for using PD 135158 in brain slices.
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Caption: Canonical Gq/PLC signaling pathway of the CCK2 receptor.
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Caption: Non-canonical CCK2 receptor pathway in PV+ basket cells.
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Caption: Experimental workflow for testing PD 135158 in brain slices.

Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
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This protocol is adapted from established methods for preparing viable brain slices from

rodents suitable for electrophysiology.[8][12][13]

A. Solutions Required:

NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30

NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2,

and 10 MgSO4. Adjust pH to 7.3–7.4 with HCl. Osmolarity should be 300–310 mOsm.[12]

HEPES aCSF (Holding/Recovery Solution): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30

NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and

2 MgSO4. Adjust pH to 7.3–7.4. Osmolarity should be 300–310 mOsm.

Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2

CaCl2, and 2 MgSO4. Adjust pH to 7.3–7.4. Osmolarity should be 300–310 mOsm.

Intracellular Pipette Solution (K-Gluconate based): (in mM) 145 K-Gluconate, 10 HEPES, 1

EGTA, 2 Mg-ATP, 0.3 Na2-GTP, and 2 MgCl2. Adjust pH to 7.3 with KOH. Osmolarity should

be 290–300 mOsm.[8]

Note: All extracellular solutions must be continuously saturated with carbogen (95% O₂ / 5%

CO₂) before and during use.[8] Prepare solutions fresh on the day of the experiment.

B. Procedure:

Anesthesia and Perfusion:

Deeply anesthetize the animal (e.g., mouse or rat) with an approved anesthetic (e.g.,

isoflurane or ketamine/xylazine mixture). Confirm depth of anesthesia via toe pinch.[14]

Perform transcardial perfusion with 20-30 mL of ice-cold, carbogenated NMDG-HEPES

aCSF.[8][14]

Brain Extraction:

Rapidly decapitate the animal and dissect the brain, keeping it immersed in ice-cold

NMDG-HEPES aCSF.[15]
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Isolate the brain region of interest (e.g., hippocampus). A coronal or sagittal cut may be

made to create a flat surface for mounting.[14]

Slicing:

Mount the brain tissue onto the specimen plate of a vibratome using cyanoacrylate glue.

[13]

Submerge the mounted tissue in the vibratome buffer tray filled with ice-cold,

carbogenated NMDG-HEPES aCSF.

Cut slices at a desired thickness (typically 300-400 µm).[16] Use a slow blade advance

speed to minimize tissue damage.

Recovery:

Immediately transfer the cut slices to an initial recovery chamber containing NMDG-

HEPES aCSF, maintained at 32–34 °C with constant carbogenation, for 10-12 minutes.

[12]

After this initial protective recovery, transfer the slices to a holding chamber containing

HEPES aCSF at room temperature, and allow them to recover for at least 1 hour before

recording.[16]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the effect of a CCK agonist and its blockade by PD
135158 on neuronal activity.

A. Equipment and Setup:

Electrophysiology rig including an upright microscope with IR-DIC optics, micromanipulators,

amplifier, digitizer, and data acquisition software.[8]

Submerged recording chamber continuously perfused with carbogenated recording aCSF (2-

3 mL/min) at 30-32 °C.[16]

B. Procedure:
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Slice Placement and Cell Targeting:

Transfer a recovered brain slice to the recording chamber.

Under the microscope, identify the target neuron (e.g., a CA1 pyramidal neuron or a

hippocampal interneuron).

Patching and Baseline Recording:

Using a glass pipette (3-6 MΩ) filled with intracellular solution, approach the target neuron

and establish a gigaohm seal (>1 GΩ).

Rupture the membrane to achieve whole-cell configuration. Allow the cell to stabilize for 3-

5 minutes.

In current-clamp mode, record the resting membrane potential and firing properties. In

voltage-clamp mode (holding potential -70 mV), record baseline synaptic activity or a leak

current.[16][17] Record a stable baseline for 5-10 minutes.

Agonist Application:

Bath-apply a CCK2 receptor agonist, such as sulfated cholecystokinin octapeptide (CCK-

8s), at a known effective concentration (e.g., 100 nM).[17]

Record the cellular response. A typical response to CCK-8s in CA1 pyramidal neurons is a

slight depolarization and a reduction in the afterhyperpolarization following a train of action

potentials.[17] In PV+ basket cells, a direct depolarization is expected.[5]

Antagonist Application and Blockade:

Wash out the agonist with standard recording aCSF until the neuron's activity returns to

baseline.

Bath-apply PD 135158 at a concentration sufficient to block the receptor (e.g., 100 nM - 1

µM, chosen based on IC₅₀ data and experimental conditions). Allow the antagonist to

perfuse for at least 10 minutes.

While continuing to perfuse with PD 135158, re-apply the CCK agonist (CCK-8s).
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Confirm that the previously observed agonist-induced effect is significantly reduced or

completely abolished. This demonstrates the specific blockade of CCK2 receptors by PD
135158.

Data Analysis:

Measure key parameters before, during, and after drug applications. This may include

changes in resting membrane potential, input resistance, firing frequency, or the amplitude

of specific currents.

Perform appropriate statistical analysis to determine the significance of the observed

effects and the blockade by PD 135158.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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